2-{1-[(3,4-dimethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[1-(3,4-DIMETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and is further functionalized with dimethoxybenzoyl and dimethylphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-DIMETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the quinoxaline core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the intermediate with 3,4-dimethylphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-DIMETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoxaline core is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-[1-(3,4-DIMETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethoxybenzoyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl Chloride: This compound shares the dimethoxybenzoyl group and can be used as a precursor in the synthesis of the target compound.
2,3-Dimethoxybenzamide: Similar in structure, this compound also features a benzamide core and can be used in related synthetic routes.
Uniqueness
2-[1-(3,4-DIMETHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the quinoxaline core and the dimethoxybenzoyl group enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C27H27N3O5 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-16-9-11-19(13-17(16)2)28-25(31)15-22-26(32)29-20-7-5-6-8-21(20)30(22)27(33)18-10-12-23(34-3)24(14-18)35-4/h5-14,22H,15H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
ITWSIZMIDIUAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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